2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione
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Overview
Description
2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione is a complex organic compound that features an isoindoline-1,3-dione core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an isoindoline-1,3-dione moiety and a benzyl(methyl)amino group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, the reaction of benzyne with N-substituted imidazoles can afford arylamines containing anthracene, which can be further transformed into the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the benzyl(methyl)amino group .
Scientific Research Applications
2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D3, which is implicated in various neurological processes . Additionally, its inhibition of β-amyloid protein aggregation suggests a mechanism involving the disruption of protein-protein interactions that lead to amyloid plaque formation .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylimidazolidine-2,4-dione
- 4-Phenyl-1,3-thiazol-2-amine
- 3,4-Dimethoxybenzoic acid
Uniqueness
Compared to these similar compounds, 2-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)isoindoline-1,3-dione stands out due to its unique combination of an isoindoline-1,3-dione core and a benzyl(methyl)amino group
Properties
IUPAC Name |
2-[4-[benzyl(methyl)amino]but-2-ynyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-21(15-16-9-3-2-4-10-16)13-7-8-14-22-19(23)17-11-5-6-12-18(17)20(22)24/h2-6,9-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCJMKXSWKNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCN1C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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